
Octyltrimethylammonium
Overview
Description
Octyltrimethylammonium is a quaternary ammonium compound with the molecular formula C₁₁H₂₆N⁺ and an average molecular mass of 172.336 g/mol . Its bromide salt (CAS 2083-68-3, this compound bromide, OTAB) is a cationic surfactant characterized by a hydrophobic octyl chain and a hydrophilic trimethylammonium head group. This amphiphilic structure enables OTAB to reduce surface tension, stabilize emulsions, and act as a structure-directing agent in materials synthesis .
OTAB is widely used in:
- Nanoparticle synthesis: Facilitating the thermal decomposition of ferric nitrate to produce maghemite (γ-Fe₂O₃) with controlled morphology and magnetic properties .
- Zeolite crystallization: Serving as a co-template in borosilicate systems to direct microporous frameworks .
- Liquid-liquid extraction: Extracting antimony(V) from hydrochloric acid media .
- Pharmaceutical formulations: Providing antimicrobial properties in preservatives .
Its environmental impact is notable, as OTAB may exhibit toxicity to aquatic organisms, necessitating careful disposal .
Q & A
Q. Basic: What experimental protocols are recommended for synthesizing and characterizing octyltrimethylammonium bromide (OTAB) in materials science applications?
Methodological Answer:
- Synthesis : OTAB is typically synthesized via quaternization of octyldimethylamine with methyl bromide in anhydrous ethanol under reflux (70–80°C for 24–48 hours) .
- Characterization :
Table 1: Key Properties of this compound Bromide
Property | Value/Description | Reference |
---|---|---|
Molecular Weight | 252.23 g/mol | |
Solubility | Water, methanol, chloroform | |
Critical Micelle Concentration (CMC) | ~25 mM (in 1M NaClO at 25°C) |
Q. Basic: How can researchers ensure reproducibility when using OTAB as a surfactant in colloidal systems?
Methodological Answer:
- Documentation : Follow guidelines from journals like Beilstein Journal of Organic Chemistry:
- Report exact concentrations, solvent purity, and temperature .
- Include raw data (e.g., dynamic light scattering (DLS) for particle size, zeta potential measurements) in supplementary materials .
- Control Experiments : Compare results with established systems (e.g., hexadecyltrimethylammonium bromide) to validate surfactant behavior .
Q. Advanced: How does OTAB function as a structure-directing agent in zeolite synthesis, and how can its efficacy be optimized?
Methodological Answer:
- Mechanism : OTAB’s amphiphilic structure stabilizes silicate oligomers via electrostatic interactions, directing pore formation in borosilicate zeolites .
- Optimization Strategies :
- Seed Crystals : Use MFI-type seeds to enhance framework specificity .
- Concentration : Vary OTAB/SiO molar ratios (0.1–0.5) to control pore size .
- pH Adjustment : Maintain pH 10–12 to balance silicate condensation and surfactant assembly .
Table 2: Zeolite Synthesis Conditions with OTAB
Parameter | Optimal Range | Impact on Crystallization |
---|---|---|
OTAB/SiO Ratio | 0.2–0.3 | Maximizes phase purity |
Temperature | 150–170°C | Reduces amorphous byproducts |
Crystallization Time | 48–72 hours | Balances yield and cost |
Q. Advanced: How do adsorption isotherms for OTAB at mercury electrodes resolve contradictions in reported surface interactions?
Methodological Answer:
- Contradictions : Discrepancies arise from electrode charge density and ionic strength effects .
- Resolution :
- Isotherm Models : Fit data to Frumkin (lateral interactions) and virial (electrostatic repulsion) models to quantify adsorption constants .
- Experimental Validation : Use AC impedance at multiple frequencies (400–2000 Hz) to differentiate capacitive vs. Faradaic contributions .
- Key Finding : At near-zero charge density, OTAB exhibits weak repulsion ( in Frumkin model), enabling higher surface coverage .
Q. Advanced: What methodologies assess the environmental impact of OTAB in aquatic systems?
Methodological Answer:
- Toxicity Testing :
- Analytical Detection :
Q. Advanced: How can conflicting data on OTAB’s micellization in mixed surfactant systems be analyzed?
Methodological Answer:
- Data Reconciliation :
- Statistical Tools : Apply principal component analysis (PCA) to datasets comparing CMC, aggregation number, and Gibbs free energy .
Q. Guidelines for Researchers
- Referencing : Cite primary literature (e.g., zeolite synthesis , adsorption isotherms ) and avoid non-academic sources.
- Data Integrity : Archive raw spectra, isotherm fits, and experimental logs in repositories like Zenodo for transparency .
Comparison with Similar Compounds
Alkyltrimethylammonium compounds share a common trimethylammonium head group but differ in alkyl chain length, significantly affecting their physicochemical properties and applications. Below is a detailed comparison with hexyltrimethylammonium (C6), decyltrimethylammonium (C10), dodecyltrimethylammonium (C12), and hexadecyltrimethylammonium (C16) bromides.
Structural and Physicochemical Properties
Key Observations :
- Chain Length vs. CMC : Longer alkyl chains (e.g., C16) drastically reduce CMC due to increased hydrophobicity, enhancing micelle stability .
- Solubility : Shorter chains (C6, C8) are more water-soluble, while longer chains (C12, C16) favor organic phases.
Key Observations :
- Chain Length vs. Function: C8: Balances solubility and hydrophobicity, ideal for nanoparticle synthesis and extraction. C16: Forms bilayers on zeolite surfaces, enabling anion adsorption (e.g., arsenate) . Antimicrobial Activity: Increases with chain length due to enhanced membrane disruption .
Properties
CAS No. |
15461-38-8 |
---|---|
Molecular Formula |
C11H26N+ |
Molecular Weight |
172.33 g/mol |
IUPAC Name |
trimethyl(octyl)azanium |
InChI |
InChI=1S/C11H26N/c1-5-6-7-8-9-10-11-12(2,3)4/h5-11H2,1-4H3/q+1 |
InChI Key |
HTKPDYSCAPSXIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCC[N+](C)(C)C |
Key on ui other cas no. |
15461-38-8 |
Related CAS |
10108-86-8 (chloride) 14251-76-4 (iodide) 2083-68-3 (bromide) |
Synonyms |
octyltrimethylammonium octyltrimethylammonium bromide octyltrimethylammonium chloride octyltrimethylammonium iodide trimethyloctylammonium |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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